molecular formula C11H14O2 B7823110 Methyl isoeugenol

Methyl isoeugenol

Cat. No.: B7823110
M. Wt: 178.23 g/mol
InChI Key: NNWHUJCUHAELCL-UHFFFAOYSA-N
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Description

Methyl isoeugenol, also known as 1,2-dimethoxy-4-propenylbenzene, is a phenylpropanoid compound. It is the methyl ether derivative of isoeugenol and is found in certain essential oils. This compound can exist in both (E)- and (Z)-isomeric forms and is known for its pleasant fragrance, making it a valuable component in the flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl isoeugenol can be synthesized from eugenol through a one-step green process involving O-methylation and isomerization. In this method, dimethyl carbonate is used as a green chemistry reagent instead of traditional harmful methylation reagents. The phase transfer catalyst polyethylene glycol 800 is introduced to facilitate the reaction, which is carried out at a temperature of 140°C for 3 hours. The optimal conditions involve a dimethyl carbonate drip rate of 0.09 mL/min and specific molar ratios of reactants .

Industrial Production Methods

Industrial production of this compound typically involves the use of dimethyl carbonate and phase transfer catalysts to achieve high yields and selectivity. The process is designed to be environmentally friendly, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl isoeugenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of methoxy groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl isoeugenol has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl isoeugenol is not fully understood. it is known to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Methyl eugenol: Similar in structure but differs in the position of the double bond.

    Isoeugenol: The parent compound from which methyl isoeugenol is derived.

    Eugenol: Lacks the methoxy group present in this compound.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ether group enhances its stability and makes it more suitable for certain industrial applications compared to its analogs .

Properties

IUPAC Name

1,2-dimethoxy-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWHUJCUHAELCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name methyl isoeugenol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Methyl_isoeugenol
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052621
Record name 4-Prop-1-enylveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to pale yellow liquid; delicate, clove-carnation aroma
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol)
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.047-1.053
Record name Isoeugenyl methyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

93-16-3
Record name Methylisoeugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Prop-1-enylveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-prop-1-enylveratrole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

15 mol of eugenol was charged into a pressure reactor, along with 0.2 mol of 1,8-diazabicyclo[5.4.0]-7-undecene and 16 mol of dimethyl carbonate. The reactor was sealed and was heated to 150° C. After 2 hr, complete conversion of the eugenol was shown to have occurred. After the distillation, 13 mol of eugenol methyl ether and 1 mol of isoeugenol methyl ether were obtained, corresponding to a yield of 86%, based on the starting amount of eugenol.
Quantity
15 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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